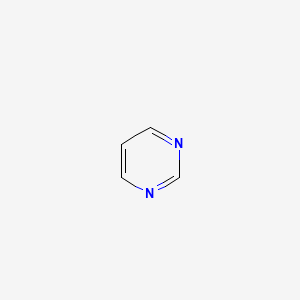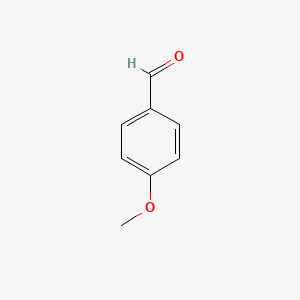
4-Isobutoxy-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutoxy-3-methoxyaniline is an organic compound with the molecular formula C11H17NO2 It is an aniline derivative, characterized by the presence of an isobutoxy group at the fourth position and a methoxy group at the third position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxy-3-methoxyaniline typically involves the following steps:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroanisole.
Reduction of Nitro Group: The nitro group in 4-nitroanisole is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-aminoanisole.
Alkylation: The amino group in 4-aminoanisole is then alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isobutoxy-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder and hydrochloric acid for nitro group reduction; lithium aluminum hydride for further reduction.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines and alcohols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Isobutoxy-3-methoxyaniline has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Isobutoxy-3-methoxyaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the isobutoxy and methoxy groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyaniline: Lacks the isobutoxy group, making it less hydrophobic.
4-Isobutoxyaniline: Lacks the methoxy group, affecting its electronic properties.
3-Methoxyaniline: The methoxy group is at a different position, altering its reactivity.
Uniqueness: 4-Isobutoxy-3-methoxyaniline is unique due to the combination of both isobutoxy and methoxy groups, which can significantly influence its chemical and physical properties, making it a valuable compound for specific applications in organic synthesis and pharmaceuticals.
Eigenschaften
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)7-14-10-5-4-9(12)6-11(10)13-3/h4-6,8H,7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOHBIBCGOLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Amino-4-(4-methylphenyl)-1,3-thiazol-3-ium-5-yl]acetate](/img/structure/B7760775.png)
![3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7760776.png)

![2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid](/img/structure/B7760788.png)



![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B7760810.png)
![2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B7760814.png)


